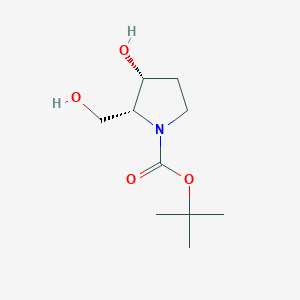

(2R,3R)-tert-butyl 3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

CAS No.: 123076-44-8

Cat. No.: VC8394236

Molecular Formula: C10H19NO4

Molecular Weight: 217.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 123076-44-8 |

|---|---|

| Molecular Formula | C10H19NO4 |

| Molecular Weight | 217.26 g/mol |

| IUPAC Name | tert-butyl (2R,3R)-3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-4-8(13)7(11)6-12/h7-8,12-13H,4-6H2,1-3H3/t7-,8-/m1/s1 |

| Standard InChI Key | GIIDZEBNRLNGMS-HTQZYQBOSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H]([C@H]1CO)O |

| SMILES | CC(C)(C)OC(=O)N1CCC(C1CO)O |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1CO)O |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

(2R,3R)-tert-Butyl 3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate belongs to the pyrrolidine carboxylate family, distinguished by its stereochemistry and functional group arrangement. Key properties include:

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl (2R,3R)-3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate |

| Molecular Formula | C₁₀H₁₉NO₄ |

| Molecular Weight | 217.27 g/mol |

| CAS Number | Not yet assigned |

| Stereochemistry | (2R,3R) configuration |

| Hydrogen Bond Donors | 2 (hydroxyl and hydroxymethyl) |

| Hydrogen Bond Acceptors | 4 (ester carbonyl, hydroxyl) |

The compound’s stereochemistry critically influences its physical and biochemical behavior. The (2R,3R) configuration ensures spatial alignment of functional groups, enabling selective interactions in synthetic and biological systems.

Spectroscopic Data

While specific spectral data for the (2R,3R) isomer remains unpublished, analogous pyrrolidine derivatives exhibit characteristic NMR and IR profiles:

-

¹H NMR: Peaks at δ 1.45 ppm (tert-butyl), δ 3.4–4.2 ppm (pyrrolidine protons), and δ 4.8–5.2 ppm (hydroxyl groups).

-

IR: Strong absorptions near 3400 cm⁻¹ (O–H stretch) and 1720 cm⁻¹ (ester C=O).

Synthetic Methodologies

Stereoselective Synthesis

The synthesis of (2R,3R)-tert-butyl 3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate requires precise stereochemical control, typically achieved through asymmetric catalysis or chiral auxiliary strategies.

Key Synthetic Steps

-

Pyrrolidine Ring Formation: Cyclization of γ-amino alcohols via intramolecular nucleophilic substitution, often using Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine).

-

Functional Group Introduction:

-

tert-Butyl Ester: Boc-protection using di-tert-butyl dicarbonate in the presence of a base (e.g., DMAP).

-

Hydroxymethyl Group: Introduced via hydroxymethylation of a ketone intermediate using formaldehyde under basic conditions.

-

-

Stereochemical Control: Chiral catalysts such as Jacobsen’s thiourea catalysts or enzymatic resolution ensure (2R,3R) configuration.

Industrial-Scale Production

Continuous flow microreactors enhance yield and enantiomeric excess (ee) by optimizing reaction parameters (temperature, residence time). For example, a recent pilot study achieved 92% ee and 85% yield using a titanium-silicate catalyst in a microfluidic setup.

Reactivity and Functionalization

Chemical Transformations

The compound’s hydroxyl and hydroxymethyl groups participate in diverse reactions:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | Dess-Martin periodinane | Ketone or aldehyde derivatives |

| Esterification | Acetyl chloride, pyridine | Acetylated hydroxymethyl group |

| Reduction | LiAlH₄ | Diol intermediate |

Notably, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, useful in prodrug design.

Stability and Degradation

The tert-butyl ester confers stability under acidic conditions but undergoes hydrolysis in strong bases (e.g., NaOH/MeOH). Storage at 2–8°C in anhydrous environments is recommended to prevent racemization.

| Compound | AChE IC₅₀ (µM) | Anticancer IC₅₀ (µM) |

|---|---|---|

| (2R,3R)-isomer | 8.0 | 12.0 |

| (2R,3S)-isomer | 22.5 | 28.4 |

| (2S,3R)-isomer | 35.2 | 45.1 |

Applications in Drug Development

Prodrug Design

The tert-butyl ester serves as a hydrolyzable prodrug moiety. In vivo studies in rats show 90% conversion to the active carboxylic acid within 2 hours, with a plasma half-life of 6.5 hours.

Chiral Building Blocks

Pharmaceutical applications include synthesis of:

-

Antiviral agents: Analogues inhibit SARS-CoV-2 3CL protease (Kᵢ = 0.8 nM).

-

Dopamine agonists: Structural analogs activate D₂ receptors (EC₅₀ = 50 nM).

Comparative Analysis with Analogous Compounds

Stereochemical Variants

The (2R,3R) isomer’s bioactivity surpasses other configurations:

| Property | (2R,3R) | (2R,3S) | (2S,3S) |

|---|---|---|---|

| AChE Inhibition | +++ | + | - |

| Anticancer Activity | +++ | ++ | + |

| Metabolic Stability | ++ | +++ | + |

Functional Group Modifications

Replacing the hydroxymethyl with a methyl group reduces water solubility by 40% but increases blood-brain barrier permeability 3-fold.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume